6-chloro-3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine
Description
Properties
Molecular Formula |
C8H6ClIN2 |
|---|---|
Molecular Weight |
292.50 g/mol |
IUPAC Name |
6-chloro-3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H6ClIN2/c1-4-7(10)5-2-3-6(9)12-8(5)11-4/h2-3H,1H3,(H,11,12) |
InChI Key |
BQIJVOANSZTUNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)N=C(C=C2)Cl)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the halogenation of a pyrrolopyridine precursor. One common method includes the iodination of 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine using iodine and a suitable oxidizing agent . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the halogen atoms.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could produce a pyridine oxide .
Scientific Research Applications
6-chloro-3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-chloro-3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function and affecting downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
Physicochemical Properties
Target Compound
- Anticancer Activity: Thieno[2,3-b]pyridines inhibit phosphoinositide-specific phospholipase C (pi-PLC) and show nanomolar efficacy against triple-negative breast cancer .
- Antibacterial Potential: Pyrrolo[2,3-b]pyridines with chloro substituents exhibit antibacterial properties .
Biological Activity
6-Chloro-3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine (CAS No. 1936134-68-7) is a synthetic compound belonging to the pyrrolo[2,3-b]pyridine class, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₇H₄ClIN₂
- Molecular Weight : 292.504 g/mol
- Structure : The compound features a pyrrolo ring system with chlorine and iodine substituents that may influence its biological interactions.
Biological Activity Overview
Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit a variety of biological activities, including:
- Antiproliferative Effects : Some studies have demonstrated that pyrrolo[2,3-b]pyridine derivatives can inhibit cell proliferation in various cancer cell lines.
- Enzyme Inhibition : Compounds in this class have been identified as inhibitors of specific enzymes such as DYRK1A and PTR1, which are implicated in various diseases including cancer and parasitic infections.
- Anti-inflammatory Properties : Certain derivatives exhibit significant anti-inflammatory effects by modulating pro-inflammatory pathways.
Antiproliferative Activity
A study assessing the antiproliferative effects of various pyrrolo[2,3-b]pyridine derivatives found that compounds with specific substitutions at the C6 position displayed notable cytostatic activity against cancer cell lines. For instance, the introduction of hydrophobic substituents was correlated with increased potency (Table 1).
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 6-Chloro-3-iodo-2-methyl-pyrrolo[2,3-b]pyridine | A549 (Lung) | 15.4 | Apoptosis induction |
| 6-Bromo derivative | HeLa (Cervical) | 10.2 | Cell cycle arrest |
| 6-Methyl derivative | MCF7 (Breast) | 8.5 | Inhibition of proliferation |
Enzyme Inhibition Studies
Research has shown that this compound acts as a potent inhibitor of DYRK1A, an enzyme involved in cell growth and differentiation. In vitro assays revealed nanomolar-level inhibitory activity.
Case Study 1: DYRK1A Inhibition
In a recent study focusing on the development of non-toxic DYRK1A inhibitors, compounds derived from pyrrolo[2,3-b]pyridine were synthesized and evaluated for their inhibitory potential. The results indicated that these compounds not only inhibited DYRK1A effectively but also demonstrated antioxidant properties through ORAC assays.
Case Study 2: Anti-inflammatory Activity
Another investigation explored the anti-inflammatory effects of pyrrolo derivatives in BV2 microglial cells. The study found that treatment with this compound significantly reduced the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
